![molecular formula C19H18N4OS2 B2511930 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034555-89-8](/img/structure/B2511930.png)
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
- Thiophene Ring : The thiophene moiety (Fig. 1) is a five-membered heterocyclic ring containing sulfur (S) and carbon © atoms. Thiophenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties . Pyrazole Ring : The pyrazole ring (Fig. 2) contributes to the overall structure. Pyrazoles are also important in medicinal chemistry and exhibit various pharmacological activities . Benzo[d]thiazole Ring : The benzo[d]thiazole ring (Fig. 3) is another heterocyclic component. It has been associated with therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer effects .
Synthesis Analysis
The synthetic route to obtain this compound involves intricate steps, including cyclization reactions, functional group transformations, and coupling reactions. Researchers have explored various methods to access similar structures, often starting from commercially available precursors .
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-18(15-5-8-25-10-15)13(2)23(22-12)7-6-20-19(24)14-3-4-16-17(9-14)26-11-21-16/h3-5,8-11H,6-7H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSWVRTYPZTKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=C(C=C2)N=CS3)C)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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